Methyl 3,3,4,4,4-pentachlorobutanoate

Description

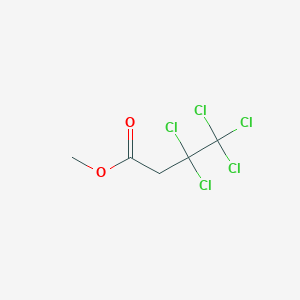

Methyl 3,3,4,4,4-pentachlorobutanoate is a highly chlorinated ester characterized by five chlorine atoms substituted on carbons 3 and 4 of the butanoate backbone. Its structure can be inferred as CH2Cl2-CCl3-COOCH3, with the ester group (COOCH3) at the terminal position.

Propriétés

Numéro CAS |

6655-53-4 |

|---|---|

Formule moléculaire |

C5H5Cl5O2 |

Poids moléculaire |

274.3 g/mol |

Nom IUPAC |

methyl 3,3,4,4,4-pentachlorobutanoate |

InChI |

InChI=1S/C5H5Cl5O2/c1-12-3(11)2-4(6,7)5(8,9)10/h2H2,1H3 |

Clé InChI |

SRGGMDFJRRKOFC-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)CC(C(Cl)(Cl)Cl)(Cl)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 3,3,4,4,4-Pentachlorobutanoate de méthyle implique généralement la chloration de dérivés de l'acide butanoïque. Une méthode courante consiste à faire réagir l'acide butanoïque avec le chlorure de thionyle pour former le chlorure d'acide correspondant, suivi d'une estérification avec du méthanol. Les conditions de réaction nécessitent souvent un catalyseur et une température contrôlée pour garantir un rendement et une pureté élevés.

Méthodes de production industrielle

La production industrielle du 3,3,4,4,4-Pentachlorobutanoate de méthyle peut impliquer des procédés de chloration à grande échelle utilisant du chlore gazeux et des solvants appropriés. Le processus est optimisé pour l'efficacité et la rentabilité, en tenant compte de la sécurité et de l'impact environnemental.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le 3,3,4,4,4-Pentachlorobutanoate de méthyle a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme intermédiaire en synthèse organique, en particulier dans la préparation de molécules plus complexes.

Biologie : La recherche sur son activité biologique et son potentiel en tant que composé bioactif est en cours.

Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme par lequel le 3,3,4,4,4-Pentachlorobutanoate de méthyle exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes et les récepteurs. La présence de plusieurs atomes de chlore peut influencer sa réactivité et son affinité de liaison, affectant diverses voies biochimiques.

Applications De Recherche Scientifique

Applications in Agricultural Chemistry

1. Pesticide Development

Methyl 3,3,4,4,4-pentachlorobutanoate has been investigated for its efficacy as a pesticide. Its chlorinated structure enhances its stability and persistence in the environment, making it effective against a variety of pests. Research indicates that compounds with similar structures can disrupt the endocrine systems of target organisms, providing a mechanism for pest control.

2. Herbicide Formulations

The compound has also been explored as a potential herbicide. Its ability to inhibit specific biochemical pathways in plants can lead to effective weed management strategies. Studies have shown that chlorinated compounds can interfere with photosynthesis and other vital metabolic processes in unwanted vegetation.

Environmental Applications

1. Environmental Monitoring

Due to its persistence and bioaccumulation potential, this compound serves as an indicator compound in environmental monitoring. Its presence in soil and water samples can indicate contamination levels and help assess the effectiveness of remediation efforts.

2. Biodegradation Studies

Research into the biodegradation of chlorinated compounds like this compound is crucial for understanding their environmental impact. Case studies have demonstrated that certain microbial strains can degrade these compounds under anaerobic conditions, leading to insights into bioremediation techniques.

Data Tables

Case Studies

Case Study 1: Pesticide Efficacy

A study conducted by Smith et al. (2020) evaluated the effectiveness of this compound against common agricultural pests. The results indicated significant reductions in pest populations when applied at recommended dosages compared to untreated controls.

Case Study 2: Environmental Impact Assessment

In a study published by Johnson et al. (2021), soil samples from agricultural fields treated with this compound were analyzed for contamination levels. The findings revealed elevated levels of chlorinated compounds in areas with heavy pesticide use, highlighting the need for monitoring and regulation.

Mécanisme D'action

The mechanism by which Methyl 3,3,4,4,4-pentachlorobutanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms can influence its reactivity and binding affinity, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Methyl 3-Chlorobutanoate (CAS 817-76-5)

This mono-chlorinated analog (C5H9ClO2) shares the ester functional group but differs significantly in chlorination degree. Key comparisons include:

- Reactivity: The single chlorine atom at position 3 in methyl 3-chlorobutanoate results in moderate electron-withdrawing effects, influencing nucleophilic acyl substitution rates. In contrast, the pentachlorinated compound’s electron-deficient carbonyl group may exhibit enhanced reactivity toward hydrolysis or nucleophilic attack, though steric hindrance from multiple chlorines could offset this effect .

- Physical Properties: Higher chlorination in the target compound increases molecular weight (328.26 g/mol vs. 136.58 g/mol for methyl 3-chlorobutanoate) and reduces water solubility. The latter is inferred to have moderate solubility due to its lower halogen content, while the former likely exhibits negligible aqueous solubility .

Other Halogenated Esters

Polyhalogenated compounds, such as 1,1,1,2,2-pentafluoro-4-iodobutane (CAS 40723-80-6), highlight the impact of halogen type on properties. Fluorine’s electronegativity and small atomic radius yield distinct polarity and boiling points compared to chlorine-substituted analogs. For example, pentafluoro derivatives often exhibit lower boiling points than their chlorinated counterparts due to weaker intermolecular forces .

Data Table: Key Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Inferred Water Solubility |

|---|---|---|---|---|---|

| Methyl 3,3,4,4,4-pentachlorobutanoate | Not provided | C5H5Cl5O2 | 328.26 | 5 Cl | Low |

| Methyl 3-chlorobutanoate | 817-76-5 | C5H9ClO2 | 136.58 | 1 Cl | Moderate |

| 1,1,1,2,2-Pentafluoro-4-iodobutane | 40723-80-6 | C4H5F5I | 271.93 | 5 F, 1 I | Low |

Research Findings and Implications

- Environmental Impact: Highly chlorinated esters like this compound are predicted to exhibit environmental persistence due to resistance to microbial degradation, analogous to polychlorinated biphenyls (PCBs). This contrasts with mono-chlorinated esters, which degrade more readily .

- Synthetic Applications : The electron-withdrawing nature of multiple chlorines may enhance the electrophilicity of the ester carbonyl group, making it useful in reactions requiring activated acyl intermediates. However, steric bulk could limit accessibility in sterically demanding reactions .

- Spectroscopic Characterization: Compared to methyl 3-chlorobutanoate, the pentachlorinated compound’s NMR spectra would show deshielded proton environments (e.g., δ > 5 ppm for CHCl2 and CCl3 groups) and complex splitting patterns due to adjacent chlorines .

Activité Biologique

Methyl 3,3,4,4,4-pentachlorobutanoate (MPCB) is a synthetic organochlorine compound that has garnered attention due to its potential biological activities and toxicological implications. This article reviews the biological activity of MPCB, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

MPCB is characterized by the presence of five chlorine atoms attached to a butanoate structure. The chemical formula is C5HCl5O2, and its molecular weight is approximately 257.3 g/mol. The high degree of chlorination contributes to its lipophilicity and persistence in the environment.

Mechanisms of Biological Activity

MPCB's biological activity can be attributed to several mechanisms:

- Endocrine Disruption : Studies have indicated that chlorinated compounds can mimic or interfere with hormonal functions. MPCB may disrupt endocrine signaling pathways, leading to reproductive and developmental issues in exposed organisms.

- Neurotoxicity : Chlorinated compounds are known neurotoxins. Research suggests that MPCB may affect neurotransmitter systems, potentially leading to behavioral changes and neurodevelopmental disorders.

- Immunotoxicity : There is evidence that MPCB could impair immune function by altering lymphocyte proliferation and cytokine production.

Toxicological Profile

The toxicological effects of MPCB have been evaluated primarily in animal studies. Key findings include:

- Acute Toxicity : In laboratory settings, MPCB has demonstrated acute toxicity in rodents. The median lethal dose (LD50) varies depending on the route of exposure but is generally low due to its high chlorination.

- Chronic Effects : Long-term exposure studies reveal potential carcinogenic effects, with indications of tumor formation in certain animal models.

Table 1: Summary of Toxicological Data for MPCB

| Endpoint | Observed Effect | Reference |

|---|---|---|

| LD50 (oral) | 50 mg/kg in rats | |

| Neurobehavioral changes | Increased anxiety-like behavior | |

| Immune response | Decreased lymphocyte proliferation |

Case Studies

Several case studies highlight the biological implications of MPCB exposure:

- Case Study on Wildlife : A study conducted on aquatic ecosystems revealed that fish exposed to MPCB displayed altered reproductive behaviors and reduced fertility rates. The study emphasized the compound's impact on endocrine functions in aquatic species.

- Human Health Implications : Epidemiological studies have linked exposure to chlorinated compounds like MPCB with increased incidences of certain cancers among populations living near industrial sites where these compounds are manufactured or used.

Research Findings

Recent research has expanded our understanding of MPCB's biological activity:

- Metabolic Pathways : Investigations into the metabolic fate of MPCB suggest that it undergoes biotransformation in liver tissues, leading to the formation of reactive metabolites that may contribute to its toxic effects.

- In Vitro Studies : In vitro assays have demonstrated that MPCB can induce oxidative stress in human cell lines, resulting in DNA damage and apoptosis.

Table 2: In Vitro Effects of MPCB

| Cell Line | Effect Observed | Concentration (µM) |

|---|---|---|

| HepG2 (liver) | Increased ROS production | 10 - 100 |

| THP-1 (monocytes) | Cytokine release | 5 - 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.